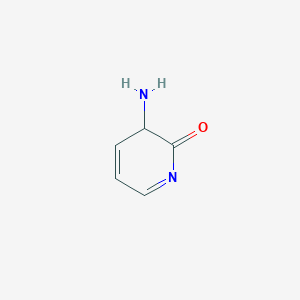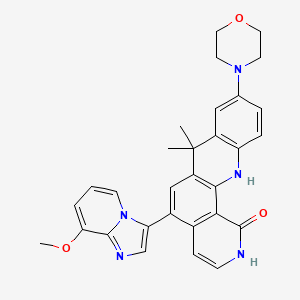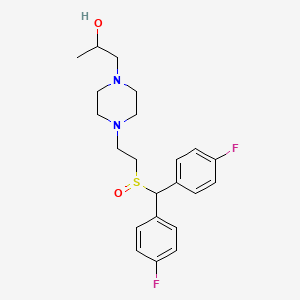
ERK1/2 inhibitor 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ERK1/2 inhibitor 10, also known as Compound 36c, is a potent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). These kinases are crucial components of the mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in cell proliferation, differentiation, and survival. This compound has shown promise in inhibiting the phosphorylation of downstream substrates such as p90RSK and c-Myc, leading to cell apoptosis and autophagy-related cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ERK1/2 inhibitor 10 involves multiple steps, including the preparation of pyrrolidine piperidine derivatives. These derivatives occupy both the ATP binding pocket and the allosteric pocket of ERK2. The synthetic route typically involves molecular docking, ensemble docking based on multiple receptor conformations, molecular dynamics simulations, and free energy calculations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the pyrrolidine piperidine derivatives, followed by purification and quality control processes to ensure the compound’s efficacy and safety.
Análisis De Reacciones Químicas
Types of Reactions
ERK1/2 inhibitor 10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the inhibitor’s structure, potentially altering its efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and efficacies.
Aplicaciones Científicas De Investigación
ERK1/2 inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used in studies to understand the MAPK pathway and its role in cellular processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, particularly those with mutations in the MAPK pathway
Industry: Utilized in the development of new anticancer drugs and other therapeutic agents.
Mecanismo De Acción
ERK1/2 inhibitor 10 exerts its effects by inhibiting the catalytic activity of ERK1 and ERK2 and blocking their phosphorylation by MEK1/2. This dual mechanism prevents the activation of ERK1/2 and their subsequent nuclear translocation, thereby inhibiting the phosphorylation of downstream substrates such as p90RSK and c-Myc . This inhibition leads to cell cycle arrest, apoptosis, and autophagy-related cell death.
Comparación Con Compuestos Similares
ERK1/2 inhibitor 10 is unique compared to other similar compounds due to its dual mechanism of action. Similar compounds include:
SCH772984: A selective ERK1/2 inhibitor with a different binding mode.
GDC-0994: Another ERK1/2 inhibitor with distinct pharmacological properties.
JSI-1187: A novel ERK1/2 inhibitor with preclinical efficacy in tumor models with MAPK pathway mutations.
This compound stands out due to its ability to inhibit both the catalytic activity and phosphorylation of ERK1/2, leading to more durable pathway inhibition and enhanced suppression of ERK1/2-dependent gene expression .
Propiedades
Fórmula molecular |
C23H20ClN5O2S |
|---|---|
Peso molecular |
466.0 g/mol |
Nombre IUPAC |
4-[5-chloro-2-[(2-methylpyridin-4-yl)amino]pyrimidin-4-yl]-N-[(1S)-2-hydroxy-1-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H20ClN5O2S/c1-14-9-17(7-8-25-14)27-23-26-11-18(24)21(29-23)16-10-20(32-13-16)22(31)28-19(12-30)15-5-3-2-4-6-15/h2-11,13,19,30H,12H2,1H3,(H,28,31)(H,25,26,27,29)/t19-/m1/s1 |
Clave InChI |
KJXLOFYRZSSMJF-LJQANCHMSA-N |
SMILES isomérico |
CC1=NC=CC(=C1)NC2=NC=C(C(=N2)C3=CSC(=C3)C(=O)N[C@H](CO)C4=CC=CC=C4)Cl |
SMILES canónico |
CC1=NC=CC(=C1)NC2=NC=C(C(=N2)C3=CSC(=C3)C(=O)NC(CO)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


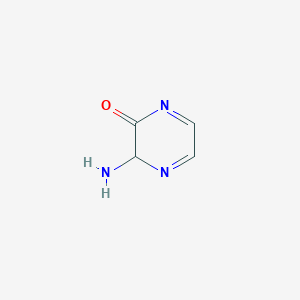
![5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12363959.png)
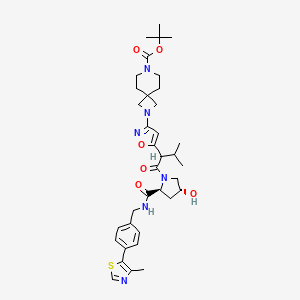

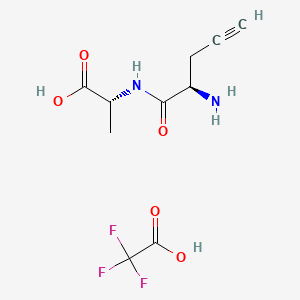
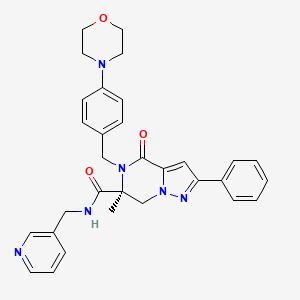
![Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12363989.png)
![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12363991.png)
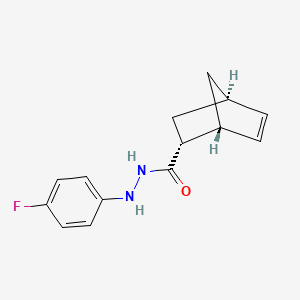
![1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine](/img/structure/B12364000.png)
![1-[4-(5,6-Dimethoxy-1,3-dihydroisoindol-2-yl)butyl]-4-(2-fluoroethoxy)indole](/img/structure/B12364015.png)
